molecular formula C19H20N2O4 B3968699 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate

2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate

Cat. No. B3968699
M. Wt: 340.4 g/mol
InChI Key: JMEBGWUQJNIWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate (TQNB) is a chemical compound that has been extensively used in scientific research. It is a quinoline derivative that has been synthesized through various methods. TQNB has shown promising results in various biochemical and physiological experiments.

Mechanism of Action

2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This leads to the inhibition of the breakdown of acetylcholine, which results in an increase in the concentration of acetylcholine in the synaptic cleft. This compound also acts as a fluorescent probe for the detection of zinc ions by binding to the metal ion and emitting fluorescence.
Biochemical and Physiological Effects:
This compound has shown promising results in various biochemical and physiological experiments. It has been found to be an effective inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. This compound has also been found to be an effective fluorescent probe for the detection of zinc ions in biological systems. This makes it a potential candidate for the detection of zinc deficiency in humans.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate is its ability to act as a fluorescent probe for the detection of metal ions in biological systems. This makes it a valuable tool for the detection of metal ions in various biological samples. However, one of the major limitations of this compound is its toxicity. It has been found to be toxic to cells at high concentrations, which limits its use in certain experiments.

Future Directions

There are various future directions for the use of 2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate in scientific research. One of the major directions is the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the development of this compound-based inhibitors for the treatment of Alzheimer's disease. This compound can also be used as a ligand for the detection of metal ions in biological systems. Further studies are required to explore the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research. It has various applications in biochemical and physiological experiments. This compound can be synthesized through various methods and has shown promising results in various experiments. However, its toxicity limits its use in certain experiments. Further studies are required to explore the full potential of this compound in scientific research.

Scientific Research Applications

2,2,4-trimethyl-1,2,3,4-tetrahydro-6-quinolinyl 4-nitrobenzoate has been extensively used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been used as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been used as a ligand for the detection of metal ions in biological systems.

properties

IUPAC Name

(2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-12-11-19(2,3)20-17-9-8-15(10-16(12)17)25-18(22)13-4-6-14(7-5-13)21(23)24/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEBGWUQJNIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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